molecular formula C6H3Cl4N B043135 2,3,5,6-Tetrachloroaniline CAS No. 3481-20-7

2,3,5,6-Tetrachloroaniline

Cat. No. B043135
CAS RN: 3481-20-7
M. Wt: 230.9 g/mol
InChI Key: YTDHEFNWWHSXSU-UHFFFAOYSA-N
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Patent
US04495368

Procedure details

Example 7 is repeated, 16.0×10-3 mol of HI being introduced in place of 6.2×10-3 mol. After a reaction time of 2 hours under these same conditions, the degree of conversion of the 2,3,5,6-tetrachloroaniline is 98.5%. 3,5-Dichloroaniline is obtained with a yield of 98.7%, relative to the 2,3,5,6-tetrachloroaniline converted. The degree of hydrodechlorination of the solvent is 0.1%.
Name
Quantity
0.016 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I.[Cl:2][C:3]1[C:9]([Cl:10])=[CH:8][C:7]([Cl:11])=[C:6]([Cl:12])[C:4]=1[NH2:5]>>[Cl:10][C:9]1[CH:3]=[C:4]([CH:6]=[C:7]([Cl:11])[CH:8]=1)[NH2:5].[Cl:2][C:3]1[C:9]([Cl:10])=[CH:8][C:7]([Cl:11])=[C:6]([Cl:12])[C:4]=1[NH2:5]

Inputs

Step One
Name
Quantity
0.016 mol
Type
reactant
Smiles
I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C(=C(C=C1Cl)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a reaction time of 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(N)C=C(C1)Cl
Name
Type
product
Smiles
ClC1=C(N)C(=C(C=C1Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.